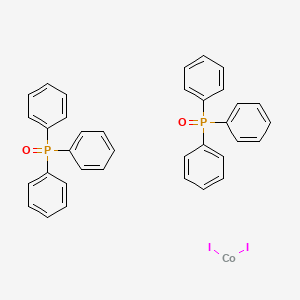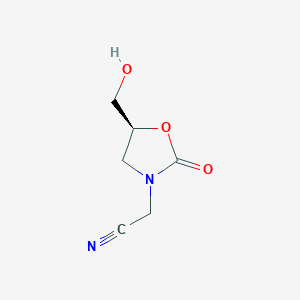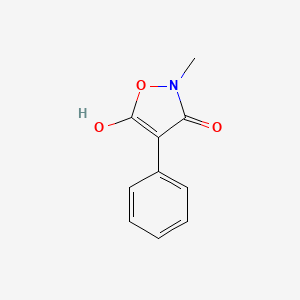![molecular formula C11H19N3S B12882544 1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
准备方法
The synthesis of 1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves several steps:
-
Synthetic Routes: : The compound can be synthesized through a multistep process starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl hydrazine with a suitable diketone can lead to the formation of the pyrazole ring, which can then be further modified to introduce the azepine moiety .
-
Reaction Conditions: : The cyclization reactions typically require specific catalysts and solvents to proceed efficiently. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. Solvents like dichloromethane or toluene are often employed to facilitate the reactions .
-
Industrial Production: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to streamline the process and reduce production costs .
化学反应分析
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include alkyl halides or acyl chlorides .
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
科学研究应用
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
-
Chemistry: : The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antiviral properties .
-
Medicine: : The compound’s potential therapeutic applications are being investigated, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .
-
Industry: : In the industrial sector, the compound is used as a building block for the synthesis of advanced materials and specialty chemicals .
作用机制
The mechanism of action of 1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
-
Pathways Involved: : The compound’s effects are mediated through pathways related to cell signaling, apoptosis, and inflammation. By influencing these pathways, the compound can exert its therapeutic effects .
相似化合物的比较
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1-ethyl-3-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine and 1-ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-b]azepine share structural similarities .
-
Uniqueness: : The presence of the methylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
属性
分子式 |
C11H19N3S |
|---|---|
分子量 |
225.36 g/mol |
IUPAC 名称 |
1-ethyl-3-(methylsulfanylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C11H19N3S/c1-3-14-11-9(6-4-5-7-12-11)10(13-14)8-15-2/h12H,3-8H2,1-2H3 |
InChI 键 |
QQEWYFAVCKFDSN-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(CCCCN2)C(=N1)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
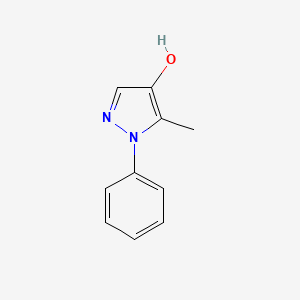
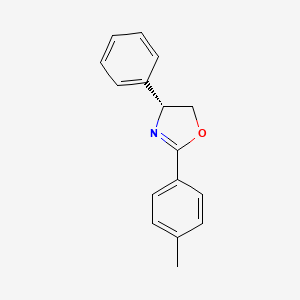
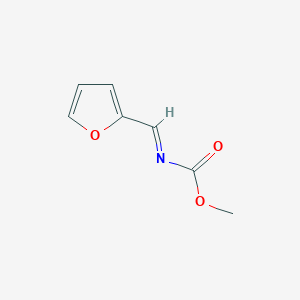

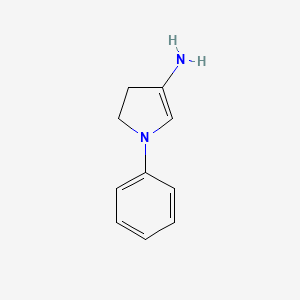
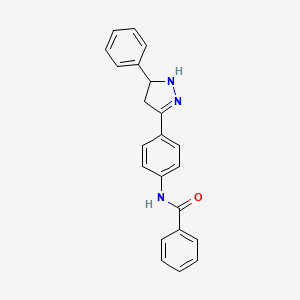
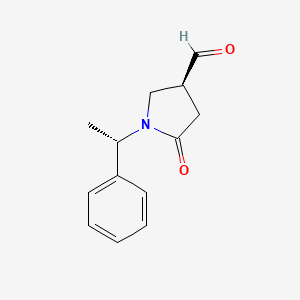
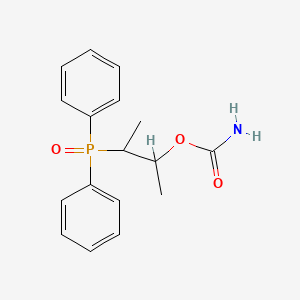
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
